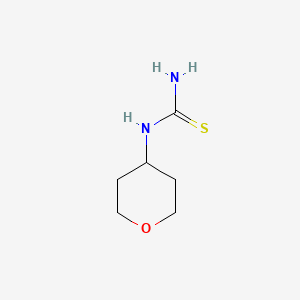

(Oxan-4-yl)thiourea

Description

Structure

3D Structure

Propriétés

IUPAC Name |

oxan-4-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2OS/c7-6(10)8-5-1-3-9-4-2-5/h5H,1-4H2,(H3,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRZIRWKVXQQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153229-49-2 | |

| Record name | (oxan-4-yl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for Oxan 4 Yl Thiourea and Its Analogues

Conventional Synthetic Pathways for Thiourea (B124793) Derivatives

The formation of the thiourea moiety is a cornerstone of organic synthesis, with several reliable and well-documented methods available. These conventional pathways are characterized by their robustness and broad applicability to a wide range of starting materials.

Reaction of Isothiocyanates with Amines

The most prevalent and versatile method for synthesizing N-substituted and N,N'-disubstituted thioureas is the nucleophilic addition of an amine to an isothiocyanate. mdpi.comiwu.edunih.gov This reaction is highly efficient and proceeds by the attack of the amine's nucleophilic nitrogen atom on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). rsc.orgnih.gov The process is generally high-yielding and tolerates a wide variety of functional groups on both the amine and isothiocyanate components, making it a preferred route for generating diverse libraries of thiourea derivatives. nih.govacs.org

The reaction can be carried out under various conditions, often at room temperature in a suitable solvent like dichloromethane (B109758) or tert-butanol. nih.gov The isothiocyanates themselves can be generated from primary amines using reagents like carbon disulfide (CS2) or thiophosgene, though the latter is highly toxic. nih.govbeilstein-journals.org A more contemporary approach involves the reaction of amines with CS2 in an aqueous medium to form a dithiocarbamate (B8719985) salt, which is then converted to the isothiocyanate. beilstein-journals.org

Table 1: Examples of Thiourea Synthesis via Isothiocyanate-Amine Coupling

| Isothiocyanate | Amine | Product Class | Reference |

|---|---|---|---|

| Phenyl isothiocyanate | Various primary amines | N,N'-diaryl/alkylaryl thioureas | nih.gov |

| Benzoyl isothiocyanate | Primary/secondary amines | N-acyl thioureas | mdpi.comacs.org |

| Glycosylmethyl isothiocyanates | Amino acids | Thiourea-tethered C-glycosyl amino acids | rsc.org |

Condensation Reactions and Other Established Methods

Beyond the isothiocyanate route, several other established methods are employed for thiourea synthesis.

From Amines and Carbon Disulfide (CS2): A common one-pot method involves the direct reaction of primary amines with carbon disulfide. organic-chemistry.orgtandfonline.com This approach can be used to create both symmetrical and unsymmetrical thioureas. Often conducted in an aqueous medium, this method is considered a greener alternative to those requiring toxic reagents. organic-chemistry.orgorganic-chemistry.orgtandfonline.com The reaction typically proceeds through a dithiocarbamate intermediate. organic-chemistry.org

From Ammonium (B1175870) Thiocyanate (B1210189): Thiourea itself can be synthesized by the thermal isomerization of ammonium thiocyanate. prepchem.com This historical method involves melting ammonium thiocyanate and maintaining it in a liquid state (around 140-145°C) for several hours. prepchem.com

From Silicon Tetraisothiocyanate: Excellent yields of N-mono- and N,N'-disubstituted thioureas have been reported from the reaction of primary amines with silicon tetraisothiocyanate. iwu.edu

Condensation with Carbonyl Compounds: Thiourea derivatives can react with carbonyl compounds such as aldehydes and ketones. For instance, the condensation of thiourea with benzaldehyde (B42025) derivatives can yield 1,3-bis(arylidene)thiourea compounds. ijciar.comresearchgate.net Similarly, N-substituted thioureas react with ketones in the presence of an acid and DMSO to afford 1,3-thiazole derivatives. rsc.org

Approaches for Introducing the Oxan-4-yl Moiety

The synthesis of the target compound, (Oxan-4-yl)thiourea, requires the specific incorporation of the oxan-4-yl (or tetrahydropyran-4-yl) group. This is typically achieved by using a precursor that already contains this saturated ring system.

Synthesis of Oxan-4-yl Amine Precursors

The most direct strategy for synthesizing this compound involves starting with oxan-4-amine (also known as tetrahydropyran-4-amine). The synthesis of this key precursor and its derivatives often begins with a commercially available oxane-containing starting material. A common laboratory-scale method is the reductive amination of tetrahydropyran-4-one. This reaction involves treating the ketone with an amine source (such as ammonia (B1221849) or an ammonium salt) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). vulcanchem.com

Alternative synthetic routes can produce various substituted oxan-4-yl amine precursors. For example, tetrahydropyran-4-carbaldehyde can undergo reductive amination with ethylamine (B1201723) to yield 2-(oxan-4-yl)ethylamine. vulcanchem.com This highlights a modular approach where the nature of the amine precursor can be readily modified.

Incorporation of the Tetrahydropyran (B127337) Unit into Thiourea Scaffolds

Once the oxan-4-yl amine precursor is obtained, it can be converted into the corresponding thiourea using the conventional methods described previously. The most straightforward approach is the reaction of oxan-4-amine with a suitable thiocarbonyl transfer reagent.

For the parent compound, this compound, this could involve reacting oxan-4-amine with a reagent like benzoyl isothiocyanate, followed by hydrolysis of the benzoyl group. mdpi.com To create N'-substituted analogues, oxan-4-amine can be reacted with a desired isothiocyanate. For example, the synthesis of 3-(2-methoxyphenyl)-1-[2-(oxan-4-yl)ethyl]thiourea involves the reaction between 2-(oxan-4-yl)ethylamine and 2-methoxyphenyl isothiocyanate. molport.com This underscores the utility of the isothiocyanate-amine coupling reaction for incorporating the oxan-4-yl moiety into a diverse range of thiourea structures. rsc.orgnih.gov

The tetrahydropyran ring is a common structural motif, and its incorporation into complex molecules, including those with thiourea groups, is relevant in fields like organocatalysis, where thiourea-based catalysts are used for reactions involving tetrahydropyran units. acs.orgacs.org

Advanced and Green Synthetic Methodologies

Aqueous and Green Solvents: There is a significant trend towards replacing volatile organic compounds (VOCs) with more environmentally benign solvents. Water has been successfully used as a medium for the synthesis of thioureas from amines and carbon disulfide, offering simple product isolation and avoiding toxic reagents. organic-chemistry.orgorganic-chemistry.orgtandfonline.com Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and tin(II) chloride, have also been employed as dual catalyst-solvent systems. rsc.org The bio-based solvent Cyrene™ has been shown to be a viable green alternative to THF for thiourea synthesis. nih.gov

Catalyst-Free and Alternative Catalysts: Several protocols have been developed that proceed without a catalyst, particularly for reactions conducted in water or under sunlight. tandfonline.comnih.gov Where catalysts are needed, heterogeneous catalysts like ZnO/Al2O3 composites offer advantages such as easy recovery and reusability. tandfonline.com

Energy-Efficient Technologies:

Ultrasonic Irradiation (Sonochemistry): Ultrasound has been used to promote and accelerate the synthesis of thioureas, often leading to excellent yields in shorter reaction times at room temperature. acs.orgnih.gov

Microwave-Assisted Synthesis: Microwaves provide rapid and efficient heating, which can significantly shorten reaction times for thiourea synthesis compared to conventional heating methods. nih.gov

Mechanochemistry: Solvent-free techniques like resonant acoustic mixing (RAM) and ball milling are emerging as powerful green alternatives that enhance reactivity and can eliminate the need for bulk solvents. rsc.org

Continuous-Flow Synthesis: The use of continuous-flow reactors offers enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and greater scalability. mdpi.com This technology has been successfully applied to the multicomponent synthesis of thioureas from isocyanides, amines, and an aqueous polysulfide solution, which serves as a convenient source of sulfur. mdpi.com

Table 2: Overview of Advanced and Green Synthetic Methods for Thioureas

| Methodology | Key Features | Advantages | Reference(s) |

|---|---|---|---|

| Aqueous Synthesis | Uses water as the reaction solvent. | Environmentally friendly, avoids toxic VOCs, simple workup. | organic-chemistry.orgorganic-chemistry.orgtandfonline.com |

| Ultrasonic-Assisted Synthesis | Employs high-frequency sound waves. | Shorter reaction times, high yields, mild conditions. | acs.orgnih.govacs.org |

| Microwave-Assisted Synthesis | Uses microwave irradiation for heating. | Rapid reaction rates, improved yields. | nih.gov |

| Continuous-Flow | Reaction is performed in a continuously flowing stream. | Enhanced safety, scalability, process control. | mdpi.com |

| Mechanochemistry (RAM) | Solvent-free reaction using mechanical forces. | Reduces solvent waste, enhances reactivity, high purity products. | rsc.org |

Mechanochemical Synthesis of Thiourea Derivatives

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful, solvent-free method for synthesizing thiourea derivatives. capes.gov.brresearchgate.net This approach often involves the manual grinding of reactants in a mortar and pestle or the use of an electrical ball mill, which provides a rapid and quantitative route to a wide array of thioureas. capes.gov.br

The "click" coupling of isothiocyanates and amines is a prime example of a reaction well-suited for mechanochemical synthesis. capes.gov.br This method has been successfully applied to produce both symmetrical and non-symmetrical aromatic and aromatic-aliphatic thioureas. capes.gov.br The efficiency of electrical ball milling, either through neat grinding or liquid-assisted grinding, has been shown to be superior to manual methods for the synthesis of numerous thiourea derivatives. capes.gov.br An important advantage of mechanochemical synthesis is the ability to produce chemically pure products, often as a single polymorph, which can sometimes be characterized directly without the need for bulk solvents. capes.gov.br

Another mechanochemical route involves the reaction of anilines with carbon disulfide in the presence of potassium hydroxide. nih.gov This process, conducted under ball milling conditions, can rapidly produce electron-rich isothiocyanates in high yields, which can then react with an amine to form the desired thiourea. nih.gov This method offers a significant time advantage over traditional solvent-based reactions. nih.gov

Mechanochemistry has also proven effective in the desymmetrization of diamines, allowing for the controlled, one-pot synthesis of mono- and bis-thioureas or mixed thiourea-ureas. rsc.org This technique proceeds quantitatively without the need for excess reagents and enables the combination of reactions that might otherwise compete. rsc.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has become a widely adopted technique for accelerating the synthesis of thiourea derivatives. This method offers significant advantages over conventional heating, including dramatically reduced reaction times, improved product yields, and efficient energy conversion. ukm.my

The synthesis of N,N'-disubstituted thiourea analogues has been achieved efficiently using microwave irradiation in a solution-phase parallel synthesis approach. nih.gov In one study, the reaction time was reduced from a reported 8-12 hours with conventional heating to just 10 minutes under microwave conditions. nih.gov Similarly, other research has demonstrated a reduction in reaction time from 6 hours (reflux) to 5 minutes (microwave irradiation), with a concurrent increase in product yields from 31-82% to 82-89%. ukm.my

Microwave-assisted methods are not limited to solution-phase reactions. Solvent-free syntheses under microwave irradiation have also been developed, further enhancing the green chemistry profile of these procedures. researchgate.net For example, the reaction of N-monosubstituted hydroxylamines with isothiocyanate derivatives has been successfully carried out on a solid support like magnesium oxide without any solvent. nih.gov

The general procedure for microwave-assisted synthesis of thioureas often involves the reaction of an appropriate isothiocyanate with a primary amine. The controlled environment within a microwave reactor, with precise temperature and pressure monitoring, contributes to the high efficiency and reproducibility of these reactions. trdizin.gov.trdergipark.org.tr

Catalytic Approaches in Thiourea Formation

Catalysis plays a crucial role in enhancing the efficiency and scope of thiourea synthesis. Various catalysts have been employed to facilitate the reaction between amines and isothiocyanates or their precursors.

One common approach is the use of a base to promote the reaction. For instance, the synthesis of thioureas from isocyanides and elemental sulfur can be catalyzed by amine bases, with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) being particularly effective, sometimes at catalyst loadings as low as 2 mol%. rsc.org

Metal-based catalysts have also been explored. While some methods utilize toxic metals like selenium or tellurium, research is ongoing to develop more sustainable alternatives. rsc.org In some cases, the reaction of dithiocarbamates with amines to form thioureas is catalyzed by cerium ammonium nitrate. nih.gov

Acid catalysis is also employed, particularly in cyclocondensation reactions to form more complex thiourea-containing heterocycles. dergipark.org.tr The choice of catalyst often depends on the specific substrates and the desired reaction pathway.

The synthesis of isothiocyanates, key precursors for thioureas, can also be facilitated by catalytic methods. For example, copper-catalyzed isothiocyanation using reagents like the Langlois reagent has been reported. chemrxiv.org

Design and Synthesis of Substituted this compound Analogues and Prodrugs

The design and synthesis of substituted this compound analogues focus on modifying the core structure to modulate its physicochemical and biological properties. This involves diversification at the nitrogen and sulfur atoms of the thiourea moiety and functionalization of the oxane ring.

Diversification Strategies at the Nitrogen and Sulfur Atoms

The nitrogen atoms of the thiourea group are common points for introducing structural diversity. A wide range of substituents can be incorporated by reacting (oxan-4-yl)isothiocyanate with various primary or secondary amines. This allows for the synthesis of a library of N-substituted and N,N'-disubstituted this compound analogues. researchgate.net The substituents can be chosen to alter properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which can influence the compound's interaction with biological targets. nih.gov

Diversification at the sulfur atom is also a viable strategy, often leading to the formation of isothioureas. The thiol tautomeric form of thiourea can be alkylated or otherwise functionalized. mdpi.com For example, reaction with an electrophile can lead to S-substituted derivatives. The thiourea sulfur can also participate in coordination with metal ions, forming stable metal complexes. mdpi.comscienceasia.org

Functionalization of the Oxane Ring

The oxane ring itself provides opportunities for structural modification, although this is generally more synthetically challenging than modifying the thiourea moiety. The oxane ring is considered an attractive motif in drug discovery due to its ability to impart low molecular weight, high polarity, and three-dimensionality to a molecule. nih.gov

Functionalization can occur at various positions on the oxane ring, with the 4-position being a common point of attachment. Strategies for modifying the oxane ring might involve starting with a pre-functionalized oxane derivative before constructing the thiourea group. For example, a substituted oxane-4-amine could be reacted with a thiocarbonyl transfer reagent to generate the corresponding isothiocyanate, which is then used to build the thiourea.

More advanced synthetic strategies could involve ring-opening reactions of oxetanes followed by cyclization to form a substituted oxane ring. acs.org Late-stage functionalization of the oxane ring in a pre-formed this compound molecule is also a possibility, though it may be limited by the reactivity of the thiourea group. nih.gov The introduction of substituents on the oxane ring can influence the molecule's conformation and its interaction with biological systems.

Data Tables

Table 1: Comparison of Synthetic Methods for Thiourea Derivatives

| Method | Key Features | Advantages | Disadvantages |

| Mechanochemical Synthesis | Solvent-free, uses mechanical force (grinding/milling) | Environmentally friendly, rapid, high yields, can produce pure polymorphs capes.gov.br | Scalability can be a challenge |

| Microwave-Assisted Synthesis | Uses microwave irradiation for heating | Drastically reduced reaction times, improved yields, high efficiency ukm.mynih.gov | Requires specialized equipment |

| Conventional Heating (Reflux) | Traditional solution-based heating | Simple setup, well-established procedures | Longer reaction times, potentially lower yields, solvent waste |

Molecular Structure, Conformation, and Spectroscopic Elucidation

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

The definitive structural elucidation of (Oxan-4-yl)thiourea relies on a suite of modern spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and High-Resolution Mass Spectrometry (HRMS) provide complementary information to confirm the molecular connectivity, identify functional groups, and verify the elemental composition. ekb.egresearchgate.net

High-Resolution NMR spectroscopy is an indispensable tool for the structural verification of this compound. While specific spectral data for this exact compound is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the known values for tetrahydropyran (B127337) (oxane) and thiourea (B124793) moieties. diva-portal.orgspectrabase.com

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the oxane ring protons and the thiourea group protons. The methine proton at the C4 position of the oxane ring (CH-N) would appear as a multiplet. The protons on the oxane ring adjacent to the oxygen (C2/C6) and those adjacent to the C4 carbon (C3/C5) would present as complex multiplets in the range of approximately 3.0-4.0 ppm and 1.5-2.0 ppm, respectively. The exact chemical shifts and coupling patterns are highly dependent on the chair conformation of the ring and whether the protons are in axial or equatorial positions. thieme-connect.com The N-H protons of the thiourea group are expected to appear as broad singlets, with their chemical shifts influenced by solvent and concentration. The NH proton attached to the oxane ring and the terminal NH₂ protons would likely have distinct chemical shifts.

¹³C NMR Spectroscopy: The carbon spectrum would provide clear evidence of the carbon framework. The thione carbon (C=S) is a key diagnostic signal, expected to appear significantly downfield, typically in the range of 180-185 ppm. ekb.eg The carbons of the oxane ring would have characteristic shifts: the C4 carbon directly attached to the nitrogen would be found around 45-55 ppm, while the C2/C6 carbons adjacent to the ring oxygen would appear in the 65-75 ppm range. The C3/C5 carbons would be the most upfield, at approximately 30-40 ppm.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguous assignment of all proton and carbon signals. nih.gov A COSY spectrum would confirm the coupling relationships between protons on the oxane ring, while HSQC would correlate each proton to its directly attached carbon. An HMBC experiment would reveal long-range (2-3 bond) correlations, for instance, from the C4-H proton to the C2/C6 and the thione (C=S) carbons, confirming the connectivity between the oxane ring and the thiourea moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity / Notes |

|---|---|---|---|

| C=S | ¹³C | ~180 - 185 | Thione carbon, characteristic downfield shift. |

| NH and NH₂ | ¹H | Variable (broad) | Broad signals, exchangeable with D₂O. |

| CH-N (C4-H) | ¹H | ~3.5 - 4.5 | Multiplet, position depends on axial/equatorial orientation. |

| C4 | ¹³C | ~45 - 55 | Carbon attached to the thiourea group. |

| CH₂-O (C2-H, C6-H) | ¹H | ~3.0 - 4.0 | Complex multiplets. |

| C2, C6 | ¹³C | ~65 - 75 | Carbons adjacent to the ring oxygen. |

| CH₂ (C3-H, C5-H) | ¹H | ~1.5 - 2.0 | Complex multiplets. |

| C3, C5 | ¹³C | ~30 - 40 | Carbons beta to the ring oxygen. |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within this compound. researchgate.net The spectra are characterized by absorption bands corresponding to the vibrational modes of the N-H, C-H, C-O, C-N, and C=S bonds.

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature strong, broad bands in the 3100-3400 cm⁻¹ region, corresponding to the N-H stretching vibrations of the primary and secondary amine groups of the thiourea moiety. iosrjournals.org C-H stretching vibrations of the oxane ring would appear just below 3000 cm⁻¹. A key absorption is the C=S (thione) stretching band, which is typically found in the 1300-1400 cm⁻¹ region, although it can be coupled with other vibrations. Other significant peaks include the N-C-N asymmetric stretching mode around 1460-1500 cm⁻¹ and the C-O-C ether stretch of the oxane ring, which gives a strong, characteristic band at approximately 1100 cm⁻¹. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=S stretching vibration, which may be weak in the IR, often gives a strong signal in the Raman spectrum, typically observed around 730-745 cm⁻¹. researchgate.net The symmetric C-O-C stretch of the oxane ring is also Raman active. Analysis of Raman spectra can be particularly useful in studying the tautomeric equilibrium between the thione and thiol forms. pku.edu.cn

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| N-H stretch | -NH, -NH₂ | 3100 - 3400 | IR |

| C-H stretch (sp³) | Oxane Ring | 2850 - 2960 | IR, Raman |

| N-C-N asymmetric stretch | Thiourea | 1460 - 1500 | IR |

| C=S stretch | Thione | ~730 - 745 (Raman), ~1300-1400 (IR) | Raman, IR |

| C-O-C stretch | Oxane Ether | ~1100 | IR |

| N-C-S bend | Thiourea | ~620-660 | IR |

HRMS is essential for confirming the elemental formula of this compound by providing a highly accurate mass measurement. researchgate.net The molecular formula is C₆H₁₂N₂OS, which corresponds to a monoisotopic mass of 160.06703 Da. uni.lu An HRMS measurement that matches this value to within a few parts per million (ppm) provides unambiguous confirmation of the elemental composition.

The mass spectrum, typically obtained using electrospray ionization (ESI), would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 161.07431. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ (m/z 183.05625), might also be observed. uni.lu Analysis of the fragmentation patterns in tandem MS (MS/MS) experiments can further corroborate the structure. Expected fragmentation pathways would include the cleavage of the C-N bond connecting the thiourea group to the oxane ring, leading to characteristic fragment ions corresponding to the protonated oxan-4-amine and the thiourea fragment.

Conformational Analysis of the Oxane Ring and Thiourea Moiety

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure, which is dominated by the conformation of the oxane ring and the rotational possibilities within the thiourea group.

The six-membered oxane ring, like cyclohexane, predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. nih.gov In this compound, the thiourea substituent is attached at the C4 position. This leads to a dynamic equilibrium between two possible chair conformers: one with the thiourea group in an equatorial position and one with it in an axial position.

Generally, for monosubstituted rings, the conformer with the bulky substituent in the more spacious equatorial position is energetically favored. Therefore, it is expected that the equatorial conformer of this compound will be the major species in solution. The conformational preference can be experimentally determined by analyzing the coupling constants (³JHH) in the ¹H NMR spectrum. thieme-connect.com For instance, a large axial-axial coupling constant (³Jaa ≈ 10-13 Hz) for the C4 proton would indicate a predominantly axial orientation for that proton, which in turn means the thiourea substituent is primarily equatorial. thieme-connect.com

The thiourea moiety introduces additional layers of structural complexity through tautomerism and rotational isomerism.

Tautomerism: The thiourea group can exist in two tautomeric forms: the thione form (containing a C=S double bond) and the thiol, or isothiourea, form (containing a C-SH group and a C=N double bond). iosrjournals.org For simple thioureas, the thione tautomer is significantly more stable and is the exclusive or predominant form under normal conditions. pku.edu.cn However, the thiol tautomer can be generated, for example, through UV irradiation, and its existence can be detected using spectroscopic methods. pku.edu.cn In neutral aqueous solution, the tautomerization to the thiol form is generally unfavorable due to a large positive Gibbs free energy change. pku.edu.cn

Rotational Isomerism: Due to the partial double-bond character of the C-N bonds in the thiourea group, rotation around these bonds is restricted. This can lead to the existence of different rotational isomers (rotamers). For this compound, rotation around the C-N bond connecting the oxane ring and the sulfur-bearing carbon, as well as the other C-N bond, can result in different spatial arrangements of the N-H protons and the thione sulfur atom. These different conformers can have distinct energies and may interconvert at rates that are observable on the NMR timescale, potentially leading to broadened signals or the appearance of multiple sets of signals for the thiourea protons.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies on analogous thiourea derivatives, such as those containing cyclohexyl or aryl substituents, provide a robust framework for predicting its solid-state behavior. akademisains.gov.myresearchgate.net The crystal packing of thiourea compounds is predominantly governed by a network of intermolecular hydrogen bonds, with the N-H protons acting as donors and the sulfur atom of the thiocarbonyl group serving as a primary acceptor. akademisains.gov.mymdpi.com

A recurring structural motif in the crystal lattice of monosubstituted and disubstituted thioureas is the formation of centrosymmetric dimers through N-H···S hydrogen bonds. akademisains.gov.myresearchgate.net This interaction typically involves the hydrogen atom of one thiourea molecule bonding to the sulfur atom of a neighboring molecule, resulting in a stable, dimeric assembly. For instance, in N,N'-dicyclohexylthiourea, a close analogue to this compound, such intermolecular hydrogen bonding plays a crucial role in the crystal packing. nih.gov

The conformation of the thiourea moiety itself is also a key feature. In many N-aroyl-N'-substituted thioureas, the molecule adopts a trans-cis configuration with respect to the orientation of the substituents relative to the C=S bond. researchgate.net This conformation is often stabilized by an intramolecular hydrogen bond between a carbonyl oxygen and an amide hydrogen. researchgate.net In the case of this compound, which lacks a carbonyl group, the conformation will be primarily influenced by the steric bulk of the oxane ring and the propensity for intermolecular hydrogen bonding.

The expected crystallographic parameters for this compound, based on its analogues, are likely to reflect a monoclinic or triclinic crystal system. researchgate.net The precise bond lengths and angles will be influenced by the interplay of steric and electronic effects of the oxan-4-yl substituent.

Table 1: Typical Intermolecular Interactions in Thiourea Analogues

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| Hydrogen Bond | N-H | S=C | 2.3 - 2.5 | Dimer formation, primary structural motif |

| Hydrogen Bond | C-H | O (oxane) | 2.3 - 2.6 | Stabilization of 3D network |

| van der Waals | H···H | H | Variable | Overall molecular packing |

Data compiled from analogous structures reported in the literature. akademisains.gov.mypsu.edu

Chiroptical Properties of Enantiomerically Pure this compound Analogues

While this compound itself is achiral, the introduction of chirality to the oxane ring or its substituents would give rise to enantiomerically pure analogues with distinct chiroptical properties. The study of such analogues is crucial for understanding how stereochemistry influences the electronic structure and for potential applications in asymmetric catalysis and chiral recognition. nih.govmdpi.com

The primary chromophore in these molecules is the thiourea group (N-C(=S)-N), which exhibits characteristic electronic transitions in the UV-Vis region. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique to probe the chiroptical properties of these compounds. nih.govacs.orgmdpi.com The ECD spectra of chiral thioureas are sensitive to the conformation of the thiourea moiety and the spatial arrangement of the chiral substituents. nih.gov

In chiral thiourea derivatives, the Cotton effects observed in the ECD spectrum are a direct consequence of the chiral environment inducing differential absorption of left- and right-circularly polarized light by the thiourea chromophore. nih.govacs.org For instance, studies on macrocyclic thioureas derived from enantiomerically pure trans-(1R,2R)-diaminocyclohexane show that the electronic circular dichroism is controlled by the chiral neighborhood closest to the chromophore. nih.gov

The introduction of a chiral center in the oxane ring of this compound analogues would lead to non-zero Cotton effects in their ECD spectra. The sign and magnitude of these Cotton effects can often be correlated with the absolute configuration of the chiral center. mdpi.comnih.gov For example, the chiroptical properties of thioureas derived from chiral amino alcohols have been extensively studied to establish structure-spectra correlations. mdpi.com

The chiroptical response can be further understood through theoretical calculations, such as time-dependent density functional theory (TD-DFT), which can predict the ECD spectra for different conformers. nih.gov By comparing the experimental ECD spectrum with the calculated spectra of possible stereoisomers, the absolute configuration of a chiral analogue can be determined.

Table 2: Expected Chiroptical Data for a Hypothetical Chiral Analogue of this compound

| Electronic Transition | Wavelength Range (nm) | Expected Sign of Cotton Effect for (R)-enantiomer | Chromophore |

| n -> π | 280 - 320 | Positive/Negative | C=S |

| π -> π | 240 - 270 | Negative/Positive | C=S and N-C bonds |

This table is predictive and based on general observations for chiral thioureas. The actual signs and wavelengths would depend on the specific structure and conformation of the analogue. nih.govacs.org

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a prominent quantum chemical method used to study the electronic structure of many-body systems. It has been widely applied to thiourea (B124793) derivatives to understand their physicochemical properties and predict their behavior. mdpi.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to optimize molecular geometries and compute various electronic and spectroscopic parameters. benthamdirect.comsciensage.inforsc.org

Geometric optimization using DFT allows for the determination of the most stable three-dimensional structure of (Oxan-4-yl)thiourea by finding the minimum energy conformation. This process yields precise information on bond lengths, bond angles, and dihedral angles. For the tetrahydropyran (B127337) (oxan) ring, studies on similar systems suggest that it predominantly adopts a chair conformation. csbsju.edu The thiourea moiety's geometry is also critical, influencing its hydrogen bonding capabilities and electronic properties.

Electronic structure analysis focuses on the distribution of electrons within the molecule. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. benthamdirect.comsciensage.info

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting sites of intermolecular interactions. rsc.org

Atomic Charges: Calculations can determine the partial charge on each atom, providing insight into the molecule's polarity and electrostatic interactions.

| Parameter | Description | Typical Application |

|---|---|---|

| Bond Lengths/Angles | Optimized distances between atoms and angles between bonds. | Structural validation and comparison with experimental (e.g., X-ray) data. benthamdirect.com |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Correlates with chemical reactivity and kinetic stability. sciensage.info |

| Ionization Potential (IP) | Energy required to remove an electron from a molecule. | Indicates the susceptibility of a molecule to oxidation. mdpi.com |

| Electron Affinity (EA) | Energy released when an electron is added to a molecule. | Indicates the susceptibility of a molecule to reduction. mdpi.com |

| Molecular Electrostatic Potential (MEP) | 3D map of the electronic density. | Predicts sites for nucleophilic and electrophilic attacks. rsc.org |

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm the structure of a synthesized compound and assign experimental signals to specific molecular features.

Vibrational Spectroscopy (FT-IR): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. mdpi.com This allows for the assignment of characteristic vibrational modes, such as N-H stretching, C=S stretching, and C-O-C stretching in the oxan ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. mdpi.comrsc.org These theoretical values can be correlated with experimental spectra to aid in the complete assignment of protons and carbons, which is particularly useful for complex structures. rsc.org

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate electronic excitation energies and oscillator strengths. rsc.org This allows for the prediction of the absorption wavelengths in a UV-Vis spectrum, helping to interpret electronic transitions within the molecule, such as those involving the thiourea chromophore. rsc.org

DFT calculations provide a framework for understanding the reactivity of this compound. Global reactivity descriptors, derived from FMO energies, such as electronegativity, chemical hardness, and softness, can be calculated to quantify the molecule's reactive nature. sciensage.info

Furthermore, computational methods can elucidate reaction mechanisms. For instance:

Fukui Functions: These functions help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. rsc.org

Non-Covalent Interaction (NCI) Analysis: Techniques like the Reduced Density Gradient (RDG) analysis can visualize and characterize weak interactions, such as intramolecular hydrogen bonds, which can significantly influence the conformation and reactivity of the molecule. rsc.org For this compound, an intramolecular hydrogen bond between the thiourea N-H group and the oxan ring oxygen could be investigated. nih.gov

Molecular Dynamics (MD) Simulations

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of atoms over time, providing a dynamic picture of molecular behavior. nih.govresearchgate.net

In a solvent, a flexible molecule like this compound will not exist in a single, rigid conformation. MD simulations can explore the conformational landscape of the molecule in an explicit solvent environment. For the oxan moiety, simulations can model the ring-puckering and the equilibrium between different chair and boat conformations. csbsju.edu Studies on similar tetrahydropyran rings show they predominantly exist in a chair conformation but can undergo ring flips. csbsju.edunih.gov The orientation of the thiourea substituent (axial vs. equatorial) and its rotational freedom can also be analyzed, revealing the most populated and energetically favorable conformations in solution.

When investigating the potential of this compound to interact with a biological target, such as an enzyme or receptor, MD simulations are invaluable. nih.gov After an initial binding pose is predicted using molecular docking, MD simulations are run to assess the stability of the ligand-target complex over time (e.g., up to 100 nanoseconds or more). nih.gov

Key analyses from these simulations include:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable RMSD profile suggests that the ligand remains in the binding pocket and the complex is stable. nih.gov

Root-Mean-Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein and ligand are flexible or rigid. This can highlight which residues are most affected by ligand binding. researchgate.net

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the target are tracked throughout the simulation. This identifies key interactions that are persistent and contribute to binding affinity. nih.gov

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the binding free energy of the ligand to its target, providing a quantitative measure of binding affinity. researchgate.net

| Analysis | Purpose | Information Gained |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | To assess the structural stability of the complex over time. | Convergence of the system; stability of the ligand in the binding site. researchgate.net |

| RMSF (Root-Mean-Square Fluctuation) | To measure the flexibility of individual residues or atoms. | Identifies flexible/rigid regions of the protein and ligand upon binding. researchgate.net |

| Radius of Gyration (Rg) | To measure the compactness of the protein structure. | Indicates whether the protein undergoes significant conformational changes or unfolding. researchgate.net |

| Hydrogen Bond Analysis | To quantify the hydrogen bonds between ligand and target. | Identifies key residues involved in stable hydrogen bonding interactions. nih.gov |

| MM-PBSA/GBSA | To estimate the binding free energy. | Provides a quantitative prediction of the binding affinity. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular properties, or descriptors, that influence activity, QSAR models can predict the potency of new, unsynthesized molecules. nih.govnih.gov

The development of predictive QSAR models is a multi-step process that involves calculating molecular descriptors, selecting the most relevant ones, and using statistical methods to build and validate a model. nih.gov For thiourea derivatives, various QSAR models have been constructed to predict their anticancer activities. nih.gov For instance, models built using the multiple linear regression (MLR) algorithm have shown reliable predictive performance for sulfur-containing compounds. nih.govnih.gov

In a study on FMS-like tyrosine kinase 3 (FLT3) inhibitors, which included molecules with an (oxan-4-yl)amino moiety, a robust QSAR model was developed using the Random Forest Regressor (RFR) algorithm. preprints.org This model demonstrated high predictive efficacy, achieving a coefficient of determination (R²) of 0.941 on an external test set of 270 compounds. preprints.org The strong correlation between the predicted and observed activities underscores the model's utility in forecasting the inhibitory potential of related structures. preprints.org The statistical validation of such models often includes metrics like the leave-one-out cross-validation coefficient (Q²LOO), which for the RFR model was an impressive 0.926, indicating its robustness and predictive power. preprints.org

Table 1: Performance of a Predictive QSAR Model for FLT3 Inhibitors

| Metric | Training Set Value | Test Set Value | Reference |

|---|---|---|---|

| Dataset Size | 1080 | 270 | preprints.org |

| Coefficient of Determination (R²) | 0.989 | 0.941 | preprints.org |

| Root Mean Square Error (RMSE) | 0.101 | 0.236 | preprints.org |

| Leave-one-out Cross-Validation (Q²LOO) | 0.926 | - | preprints.org |

A critical outcome of QSAR modeling is the identification of molecular descriptors that are crucial for biological activity. For sulfur-containing anticancer compounds, general descriptors like molecular mass, polarizability, electronegativity, and the octanol-water partition coefficient have been identified as key predictors. nih.govnih.gov

In the more specific QSAR model for FLT3 inhibitors containing the oxan-4-yl scaffold, five descriptors were found to be most influential. preprints.org These descriptors provide insight into the physicochemical properties that govern the compound's potency. preprints.org For example, the descriptor MLFER_S, which relates to the molecule's size and shape, was found to have an optimal range for inhibitory efficacy. preprints.org This detailed structural understanding is invaluable for the rational design of new derivatives with improved activity. nih.gov

Table 2: Key Molecular Descriptors for FLT3 Inhibitor Potency

| Descriptor | Description/Significance | Reference |

|---|---|---|

| SHBd | Represents the sum of hydrogen bond donor strength of atoms. | preprints.org |

| MLFER_S | A steric descriptor from the Molecular Linear Free Energy Relation model, related to molecular size and shape. | preprints.org |

| nBase | The number of basic atoms in the molecule. | preprints.org |

| MaxsssN | Represents the maximum electrotopological state (E-state) value for a nitrogen atom with three single bonds. | preprints.org |

| MLFER_BH | A descriptor related to hydrogen bonding characteristics. | preprints.org |

Molecular Docking Studies

Molecular docking is a computational simulation that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. jscimedcentral.com This technique is fundamental for understanding intermolecular interactions and predicting the binding affinity of a compound, which helps in drug design and lead optimization. jscimedcentral.comresearchgate.net

Analysis of the binding mode reveals how a ligand fits into the active site of a protein and which specific interactions stabilize the complex. The thiourea functional group is a versatile pharmacophore capable of forming multiple hydrogen bonds. mdpi.com The carbonyl (or thiocarbonyl) group acts as a hydrogen bond acceptor, while the two nitrogen atoms serve as hydrogen bond donors, enabling strong interactions with biological targets. mdpi.combiointerfaceresearch.com

In docking studies of thiourea derivatives against various protein kinases, the thiourea moiety consistently participates in key hydrogen bonding interactions with amino acid residues in the enzyme's active site. researchgate.net For derivatives containing an this compound scaffold, the oxan ring can engage in hydrophobic interactions, while the thiourea core forms crucial hydrogen bonds. Docking studies of a related compound, [2-(oxan-4-yl)anilino]thiourea, against the ACE2 receptor showed specific binding modes within the active site. chemrxiv.org Similarly, docking analyses of thiourea derivatives into DNA gyrase have helped elucidate the probable binding conformations responsible for their inhibitory activity. mdpi.com

Molecular docking programs calculate a scoring function to estimate the binding affinity, typically expressed in kcal/mol, where a more negative value indicates stronger binding. jscimedcentral.com These predictions are vital for screening virtual libraries and prioritizing compounds for synthesis and biological testing.

For thiourea derivatives, docking studies have predicted binding affinities against a range of targets. For example, derivatives of naproxen (B1676952) containing a thiourea moiety were docked against several protein kinases, with predicted binding energies indicating their potential as inhibitors. researchgate.net In a study relevant to the this compound structure, a related compound was evaluated against targets for COVID-19. The predicted binding energy provides a quantitative measure of its potential to interact with these proteins. chemrxiv.org

Table 3: Predicted Binding Affinity of a Thiourea Derivative

| Compound | Biological Target | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| [2-(Oxan-4-yl)anilino]thiourea | Angiotensin-Converting Enzyme 2 (ACE2) | -7.85 | chemrxiv.org |

Pharmacophore Modeling and Ligand-Based Drug Design

When the 3D structure of a biological target is unknown, ligand-based drug design methods, such as pharmacophore modeling, become essential. nih.gov A pharmacophore represents the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. 3ds.com This model serves as a 3D template for designing or identifying new molecules with potential biological activity. researchgate.net

The process involves aligning a set of active molecules and abstracting their common chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. nih.govnih.gov The resulting pharmacophore hypothesis can then be used as a query to screen large databases of compounds to find novel scaffolds that match the required features. nih.govresearchgate.net

For a molecule like this compound, a pharmacophore model would likely include:

Hydrogen Bond Donors: From the -NH groups of the thiourea moiety.

Hydrogen Bond Acceptor: From the thiocarbonyl sulfur atom.

Hydrophobic Feature: From the cyclic ether (oxan) ring.

This model can be validated using a test set of compounds with known activities before being employed in virtual screening campaigns. researchgate.net The goal is to identify diverse new molecules that possess the key interaction features of the original ligands, which can then be further evaluated using molecular docking and other computational and experimental methods. nih.gov

Exploration of Biological Activities and Structure Activity Relationships Sar

Anti-infective Potentials

Thiourea (B124793) derivatives are recognized for their broad-spectrum anti-infective properties, and the inclusion of an oxane ring can enhance these activities. mdpi.com The ability of the C=S, C=O, and NH groups in thiourea to be easily protonated allows for interaction with negatively charged components of microbial cell surfaces, such as carboxyl and phosphate (B84403) groups, contributing to their antimicrobial effects. nih.gov

Derivatives of (Oxan-4-yl)thiourea have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The structural features of these compounds play a crucial role in determining their spectrum and potency of antibacterial action.

Recent studies have highlighted the potential of thiourea derivatives in combating resistant bacterial strains. For instance, a thiourea derivative, TD4, has shown potent activity against several Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL. nih.govresearchgate.net This particular derivative was found to disrupt the integrity of the MRSA cell wall. nih.govresearchgate.net While TD4 demonstrated strong efficacy against Gram-positive bacteria, its activity against Gram-negative bacteria was not significant, with MIC values exceeding 256 µg/mL. nih.gov The antibacterial activity of thiourea derivatives is influenced by the nature of the substituents. For example, the presence of electron-withdrawing groups or halogen atoms on an aryl substituent can enhance antibacterial efficacy. nih.gov

Interactive Table: Antimicrobial Spectrum of Thiourea Derivative TD4

| Bacterial Strain | Type | MIC (µg/mL) |

|---|---|---|

| S. aureus (ATCC 29213) | Gram-positive | 2 |

| MRSA (USA 300) | Gram-positive | 2 |

| MRSA (ATCC 43300) | Gram-positive | 8 |

| Vancomycin-intermediate S. aureus Mu50 | Gram-positive | 4 |

| Methicillin-resistant S. epidermidis (MRSE) | Gram-positive | 8 |

| Enterococcus faecalis (ATCC 29212) | Gram-positive | 4 |

| Hospital-acquired MRSA (XJ 26, 216, 317) | Gram-positive | 8–16 |

| Vancomycin-resistant enterococci (XJ 21, 22, 23) | Gram-positive | 8–16 |

Data sourced from a study on the antibacterial activity of thiourea derivatives. nih.gov

The antibacterial action of thiourea derivatives is often attributed to their ability to inhibit essential bacterial enzymes involved in critical cellular processes.

DNA Gyrase and Topoisomerase IV: These type II topoisomerases are crucial for bacterial DNA replication, transcription, and repair, making them attractive targets for antimicrobial agents. nih.gov Certain thiourea derivatives incorporating moieties like thiadiazole, imidazole, and triazine have exhibited excellent inhibitory activity against Escherichia coli DNA gyrase B and topoisomerase IV. nih.gov Molecular docking studies have further elucidated the binding interactions of these compounds within the active sites of these enzymes. fip.org

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folic acid biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids in bacteria. A novel series of thiourea-uracil derivatives has been synthesized and evaluated for their antimicrobial activity. nih.gov One of the most promising compounds from this series, TUU-08, was found to inhibit the bacterial DHFR enzyme with an IC₅₀ value of 7.29 ± 0.02 μM, comparable to the standard drug methotrexate (B535133) (IC₅₀ = 6.55 ± 0.05 μM). nih.gov

Thiourea derivatives have also been investigated for their antifungal properties. researchgate.net The presence of the thiourea pharmacophore is a key contributor to this activity. For instance, certain pyridazine (B1198779) derivatives carrying thiourea moieties have shown potent inhibitory activity against Candida albicans and C. parapsilosis. mdpi.com A series of newly synthesized thiourea-uracil derivatives demonstrated notable antifungal effects, with compounds TUU-05 and TUU-08 showing a significant impact on the proliferation of Aspergillus niger, with a MIC value of 7.5 ± 2.11 μg/mL for the latter. nih.gov

The therapeutic potential of thiourea derivatives extends to protozoal infections, including leishmaniasis and malaria. These compounds have been a focus of research for developing new antiprotozoal agents. mdpi.com The versatile nature of the thiourea scaffold allows for structural modifications to optimize activity against various protozoan parasites.

Antimicrobial Activity against Bacterial Strains (e.g., Gram-positive, Gram-negative)

Anticancer Activity and Cellular Pathway Modulation

In addition to their anti-infective properties, thiourea derivatives have emerged as a promising class of compounds in the realm of anticancer research. mdpi.com Their mechanism of action often involves the modulation of key cellular pathways that are dysregulated in cancer.

Protein kinases are critical regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. Consequently, they are major targets for anticancer drug development. Thiourea derivatives have been designed and synthesized to target various protein kinases.

Mitogen-activated protein kinase-activated protein kinase 2 (MK-2): MK-2 is involved in inflammatory responses and cell cycle regulation.

Cyclin-dependent kinase 6 (CDK6): CDK6 plays a crucial role in the G1 phase of the cell cycle.

Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR): The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival.

Janus kinase 1 (JAK1): JAK1 is involved in cytokine signaling pathways that are often dysregulated in cancer.

Mps1/TTK: This kinase is a key component of the spindle assembly checkpoint, which ensures proper chromosome segregation during mitosis.

Modulation of Cell Cycle Progression (e.g., G0/G1 Phase Arrest)

Derivatives of this compound have been investigated for their effects on cell cycle progression in cancer cells. Structurally similar compounds, such as N-Aryl-N'-(chroman-4-yl)ureas and thioureas, have demonstrated the ability to induce cell cycle arrest in the G0/G1 phase. researchgate.net Flow cytometry analysis of U373 glioma cells treated with these compounds confirmed the absence of pro-apoptotic effects but revealed a distinct arrest in the G0/G1 phase of the cell cycle. researchgate.net This suggests that the cytotoxic mechanism of these compounds may be mediated through the inhibition of cell proliferation rather than the induction of programmed cell death.

While this study on the closely related chroman derivatives provides valuable insight, specific data on the cell cycle modulation by this compound itself is not extensively documented in the currently available literature. Further research is required to explicitly determine the percentage of cells arrested in the G0/G1 phase and the specific molecular targets within the cell cycle machinery that are affected by the this compound moiety.

Induction of Apoptosis and Autophagy in Cancer Cell Lines

Inhibition of Specific Oncological Targets (e.g., Sirtuin-1, xCT antiporter, Carbonic Anhydrase IX)

The targeted inhibition of specific enzymes and transporters involved in cancer progression is a primary focus of modern drug discovery. Thiourea derivatives have been identified as inhibitors of several key oncological targets.

Sirtuin-1 (SIRT1): Sirtuin-1, a histone deacetylase, is overexpressed in several cancers, making it a viable therapeutic target. nih.gov In silico studies have been conducted on 1-benzoyl-3-methylthiourea derivatives to predict their inhibitory activity against SIRT1. nih.gov These computational models suggest that certain thiourea derivatives can display significant SIRT1 inhibition. nih.gov However, specific experimental data quantifying the inhibitory potency (e.g., IC50 values) of this compound against Sirtuin-1 are not currently available.

xCT antiporter: The xCT antiporter (SLC7A11) is a cystine/glutamate (B1630785) transporter that plays a crucial role in maintaining intracellular glutathione (B108866) levels, thereby protecting cancer cells from oxidative stress. nih.gov While the inhibition of the xCT antiporter is a promising strategy for cancer therapy, there is no specific research available that details the inhibitory activity of this compound against this target.

Carbonic Anhydrase IX (CA IX): Carbonic Anhydrase IX is a tumor-associated enzyme that is highly expressed in many types of cancer and contributes to the acidic tumor microenvironment. researchgate.net Coumarin-thiourea hybrids have been synthesized and evaluated as potent inhibitors of CA IX, with some compounds exhibiting inhibition constants (KI) in the nanomolar range. researchgate.net For example, one of the most effective compounds in a studied series demonstrated a KI of 78.5 nM against hCA IX. researchgate.net Despite these findings for other thiourea derivatives, specific inhibitory data for this compound against Carbonic Anhydrase IX have not been reported.

Anti-inflammatory and Immunomodulatory Effects

Thiourea derivatives have been recognized for their anti-inflammatory properties. mdpi.com Research on various thiourea-containing compounds has demonstrated their potential to modulate inflammatory responses. mdpi.comnih.gov For instance, certain natural products are known to exert their anti-inflammatory and immunomodulatory effects through various mechanisms, including the regulation of cytokine production and immune cell function. mdpi.com

However, specific studies focusing on the anti-inflammatory and immunomodulatory effects of this compound are limited. While the broader class of thiourea derivatives shows promise in this area, dedicated research is necessary to characterize the specific activity of the this compound scaffold in inflammatory models and to understand its mechanism of action on immune cells.

Other Biological Activities

Beyond its potential anticancer and anti-inflammatory effects, the this compound scaffold may possess other noteworthy biological activities.

Antioxidant Properties

A variety of thiourea derivatives have been investigated for their antioxidant potential. mdpi.com These compounds can act as free radical scavengers, which is a property that can be beneficial in conditions associated with oxidative stress. mdpi.com However, there is a lack of specific studies that have evaluated and quantified the antioxidant properties of this compound. Therefore, data regarding its capacity to scavenge specific radicals or its effects on antioxidant enzyme systems are not available.

Enzyme Inhibition (General, beyond specific examples above)

The thiourea moiety is a versatile functional group that can interact with various enzymes, leading to their inhibition. Numerous studies have reported the enzyme inhibitory activities of thiourea derivatives against a wide range of enzymes. However, a comprehensive enzyme inhibition profile for this compound has not been established in the scientific literature. Further screening against a panel of enzymes would be necessary to fully understand its potential as an enzyme inhibitor.

Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The exploration of this compound and its analogs in medicinal chemistry has revealed important insights into their structure-activity relationships (SAR). Understanding these relationships is crucial for the rational design of more potent and selective therapeutic agents. This analysis focuses on the key pharmacophoric features, the influence of substituent properties, and the specific role of the oxan-4-yl moiety in the biological activity of this class of compounds.

Elucidation of Pharmacophoric Features

The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for its interaction with a specific biological target. For thiourea derivatives, the core pharmacophoric unit is the thiourea group itself, which is a versatile hydrogen-bonding motif. mdpi.comresearchgate.net The two N-H groups can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. This dual functionality allows for multiple points of interaction with receptor sites. mdpi.comresearchgate.net

In the context of this compound, the key pharmacophoric elements can be summarized as:

Hydrogen Bond Donor (HBD): The two N-H protons of the thiourea moiety are critical for forming hydrogen bonds with amino acid residues in the active site of target proteins.

Hydrogen Bond Acceptor (HBA): The sulfur atom of the thiocarbonyl group acts as a hydrogen bond acceptor.

The spatial arrangement of these features is paramount for optimal binding. The flexibility of the single bonds allows the molecule to adopt various conformations to fit into the binding pocket of a receptor.

Impact of Substituent Electronic and Steric Properties on Biological Efficacy

The biological activity of this compound derivatives can be significantly modulated by altering the electronic and steric properties of the substituents on the second nitrogen atom of the thiourea group.

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on an aromatic ring attached to the thiourea nitrogen can influence the acidity of the N-H protons and the electron density on the sulfur atom.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or halogen groups (-Cl, -F) can increase the acidity of the N-H protons, potentially leading to stronger hydrogen bonding interactions with the receptor. nih.gov

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH3) or methyl (-CH3) can increase the electron density on the sulfur atom, enhancing its hydrogen bond acceptor capability.

The following table illustrates the general trends observed with different electronic substituents on an N-aryl-(N'-oxan-4-yl)thiourea scaffold, though specific activities are highly target-dependent.

| Substituent (R) on Aryl Ring | Electronic Effect | Predicted Impact on N-H Acidity | Predicted Impact on Sulfur Basicity | General Effect on Biological Activity |

| -NO₂ | Electron-Withdrawing | Increase | Decrease | May enhance activity through stronger H-bonding |

| -Cl | Electron-Withdrawing | Increase | Decrease | Often leads to improved potency |

| -H | Neutral | Baseline | Baseline | Baseline activity |

| -CH₃ | Electron-Donating | Decrease | Increase | Variable, can enhance or decrease activity |

| -OCH₃ | Electron-Donating | Decrease | Increase | Variable, can enhance or decrease activity |

Role of the Oxan-4-yl Moiety in Receptor Binding and Selectivity

The oxan-4-yl (or tetrahydropyran-4-yl) moiety is a key structural feature that significantly contributes to the pharmacological profile of these thiourea derivatives. Its role can be multifaceted:

Conformational Constraint: The cyclic nature of the oxane ring restricts the conformational freedom of the substituent, which can be advantageous for binding. A more rigid conformation can reduce the entropic penalty upon binding to a receptor, leading to a higher affinity.

Hydrogen Bond Acceptor: The oxygen atom within the oxane ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the receptor. This can be particularly important for orienting the molecule within the binding site and enhancing selectivity.

Solubility and Pharmacokinetic Properties: The presence of the ether oxygen can improve the aqueous solubility of the molecule compared to a purely carbocyclic ring like cyclohexane. This can have a positive impact on the pharmacokinetic properties of the compound, such as absorption and distribution.

The specific orientation of the oxan-4-yl ring (axial vs. equatorial) and its interactions within the receptor site are critical determinants of both potency and selectivity. Molecular modeling and X-ray crystallography studies of ligand-receptor complexes are invaluable tools for elucidating the precise role of this moiety in biological activity.

Applications in Materials Science and Supramolecular Chemistry

Coordination Chemistry: (Oxan-4-yl)thiourea as a Ligand in Metal Complexes

Thiourea (B124793) and its derivatives are renowned for their versatility as ligands in coordination chemistry, capable of binding to a wide array of metal centers. tandfonline.com This ability stems from the presence of both soft sulfur and hard nitrogen donor atoms. tandfonline.com

Synthesis and Characterization of Metal-Thiourea Complexes

The synthesis of metal complexes with thiourea-based ligands is typically straightforward. mdpi.com Reactions often involve combining a metal salt with the thiourea derivative in a suitable solvent. ksu.edu.tr For this compound, one could anticipate the formation of complexes with transition metals like nickel(II), copper(II), platinum(II), and palladium(II). core.ac.uktjnpr.orgrsc.org

Characterization of such potential complexes would rely on a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=S and N-H bonds upon coordination would provide evidence of metal-ligand binding. mdpi.com A shift in these bands would indicate the involvement of the sulfur and/or nitrogen atoms in the coordination sphere. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR studies would reveal changes in the chemical shifts of the protons and carbons near the binding sites, particularly the thiourea N-H protons and the thiocarbonyl carbon. mdpi.commdpi.com

X-ray Crystallography: This technique would provide definitive structural information, confirming the coordination geometry and the precise binding mode of the this compound ligand to the metal center. rsc.org

Chelation Properties and Coordination Modes

Thiourea derivatives can coordinate to metal ions in several ways. mdpi.com The specific mode depends on factors like the metal ion, the substituents on the thiourea, and the reaction conditions. core.ac.uk

Monodentate Coordination: The ligand can bind to a metal center through its sulfur atom. mdpi.comresearchgate.net This is common with soft metal ions. researchgate.net

Bidentate Chelation: The ligand can form a more stable chelate ring by coordinating through both a sulfur and a nitrogen atom (S,N-chelation) or, if the structure allows, through sulfur and an oxygen atom (S,O-chelation). mdpi.comconicet.gov.ar Given the structure of this compound, S,N chelation would be a likely coordination mode. mdpi.com

Bridging Ligand: The thiourea unit can also bridge two metal centers. mdpi.com

| Potential Coordination Mode | Donors Involved | Anticipated Metal Ions |

| Monodentate | S | Au(I), Ag(I), Hg(II), Pt(II), Pd(II) researchgate.net |

| Bidentate Chelate | S, N | Ni(II), Cu(II), Pt(II), Pd(II) core.ac.ukmdpi.com |

| Bridging | S (bridging two metals) | Various transition metals mdpi.com |

Supramolecular Chemistry: Hydrogen Bonding and Molecular Recognition

The thiourea moiety is a powerful and reliable hydrogen-bonding unit, making it a cornerstone of supramolecular chemistry and crystal engineering. rsc.orgresearchgate.net

Crystal Engineering and Self-Assembly Studies

The two N-H groups of the thiourea act as hydrogen bond donors, while the C=S group can act as an acceptor. researchgate.net This allows for the formation of predictable and robust hydrogen-bonded networks, leading to the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. rsc.orgacs.org

Anion Binding and Sensing Applications

The directional hydrogen-bonding capabilities of the thiourea group make it an excellent receptor for anions. rsc.orgnih.gov The two N-H groups can form a "chelate-like" interaction with an anion, holding it within a binding pocket. nih.gov This interaction can be exploited for the development of chemosensors, where the binding event triggers a detectable signal, such as a change in color or fluorescence. mdpi.combeilstein-journals.org

For this compound, the N-H protons are sufficiently acidic to interact with various anions like fluoride, chloride, and dihydrogen phosphate (B84403). nih.govmdpi.com The binding strength and selectivity could be tuned by the electronic properties of the molecule. The presence of the oxane ring might influence solubility in different media and could potentially participate in weaker C-H···anion interactions, further stabilizing the complex. The binding event could be monitored by techniques such as UV-Vis and NMR spectroscopy, where changes in the spectrum upon addition of an anion would indicate complex formation. nih.govmdpi.com

| Potential Anion Guest | Binding Interaction | Potential Application |

| Fluoride (F-) | Strong N-H···F hydrogen bonds nih.gov | Colorimetric sensor nih.gov |

| Dihydrogen Phosphate (H2PO4-) | Strong N-H···O hydrogen bonds nih.gov | Selective receptor nih.gov |

| Chloride (Cl-) | N-H···Cl hydrogen bonds nih.gov | Anion recognition rsc.org |

Potential as Catalysts or Organocatalysts in Organic Transformations

Thiourea derivatives have emerged as a significant class of organocatalysts, which are small, metal-free organic molecules that can accelerate chemical reactions. wikipedia.orgresearchgate.net They function primarily as hydrogen-bond donors, activating electrophilic substrates through non-covalent interactions. wikipedia.orgnih.gov

This mode of catalysis offers several advantages, including mild reaction conditions, tolerance to air and moisture, and reduced toxicity compared to metal-based catalysts. wikipedia.orguni-giessen.de Thiourea-catalyzed reactions are diverse and include transformations like Michael additions, Diels-Alder reactions, and transfer hydrogenations. nih.govorganic-chemistry.org

Given this precedent, this compound could potentially catalyze reactions involving the activation of carbonyl compounds or imines. wikipedia.orgorganic-chemistry.org The two N-H groups could bind to the oxygen or nitrogen atom of a substrate, increasing its electrophilicity and making it more susceptible to nucleophilic attack. wikipedia.org The oxane group, being relatively non-coordinating, is unlikely to interfere with the catalytic process but could affect the catalyst's solubility and steric environment. uni-giessen.de The development of chiral versions of this compound could also open avenues in asymmetric organocatalysis. rsc.org

Future Perspectives and Research Directions

Rational Design of Next-Generation (Oxan-4-yl)thiourea Analogues with Improved Potency and Selectivity

The rational design of new this compound analogues is a cornerstone of future research, aiming to enhance their potency and selectivity for specific biological targets. mdpi.com Key strategies involve modifying the substituents on the thiourea (B124793) nitrogen atoms and the oxane ring to optimize interactions with target proteins. biointerfaceresearch.com For instance, incorporating heterocyclic moieties or lipophilic groups can significantly influence the bioactivity and specificity of these derivatives. biointerfaceresearch.com

Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how different functional groups affect biological activity. mdpi.comanalis.com.my For example, research on other thiourea derivatives has shown that introducing a piperazine (B1678402) ring can increase potency and selectivity against certain pathogens. mdpi.comresearchgate.net Similarly, the addition of electron-withdrawing or electron-donating groups to aromatic rings within the molecule can fine-tune activity. biorxiv.org By systematically altering the structure of this compound and evaluating the resulting changes in efficacy and selectivity, researchers can develop a new generation of more effective and targeted therapeutic agents. biointerfaceresearch.comresearchgate.net

Integration of Advanced Computational and Experimental Methodologies for Lead Optimization

The synergy between computational and experimental approaches is revolutionizing the lead optimization process for compounds like this compound. preprints.orgnih.gov Advanced computational tools, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, allow for the rapid in silico screening of large libraries of virtual analogues. farmaciajournal.comfrontiersin.org These methods can predict binding affinities, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and potential off-target effects, thereby prioritizing the most promising candidates for synthesis and experimental testing. preprints.orgfrontiersin.org

This computational pre-screening significantly reduces the time and resources required for traditional trial-and-error laboratory work. preprints.org The predictions from in silico studies are then validated and refined through experimental assays, such as high-throughput screening and in vitro testing. preprints.orgnih.gov This iterative cycle of computational design and experimental validation creates a powerful feedback loop that accelerates the identification of lead compounds with improved pharmacological profiles. preprints.orgnih.gov The integration of these methodologies enables a more efficient and rational approach to optimizing this compound derivatives. science.gov

Exploration of Novel Biological Targets and Therapeutic Areas

While existing research has highlighted the potential of thiourea derivatives in areas like anticancer and antimicrobial applications, future investigations will focus on identifying novel biological targets and expanding the therapeutic scope of this compound. researchgate.netmdpi.com The versatility of the thiourea scaffold suggests its potential to interact with a wide range of biological molecules, including enzymes, receptors, and DNA. biointerfaceresearch.com